molecular formula C9H14N2O3S B14836632 N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide

N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide

Cat. No.: B14836632
M. Wt: 230.29 g/mol
InChI Key: YHGQUNHQFRGNMZ-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide is a chemical compound with a complex structure that includes both amine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(Dimethylamino)-5-hydroxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-(Dimethylamino)-5-hydroxybenzene+Methanesulfonyl chlorideThis compound\text{3-(Dimethylamino)-5-hydroxybenzene} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3-(Dimethylamino)-5-hydroxybenzene+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Dimethylamino)propyl)methacrylamide: Similar in structure but with a methacrylamide group instead of a sulfonamide group.

    N-(3-(Dimethylamino)ethyl)methanesulfonamide: Similar but with an ethyl group instead of a hydroxyphenyl group.

Uniqueness

N-(3-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both the dimethylamino and hydroxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[3-(dimethylamino)-5-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-11(2)8-4-7(5-9(12)6-8)10-15(3,13)14/h4-6,10,12H,1-3H3

InChI Key

YHGQUNHQFRGNMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)NS(=O)(=O)C)O

Origin of Product

United States

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